molecular formula C20H19FO5 B2646172 2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-49-1

2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2646172
CAS No.: 300674-49-1
M. Wt: 358.365
InChI Key: RENBLTUZLQXORK-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a 2-methylbenzofuran core, a 2-fluorophenylmethoxy substituent at position 5, and a 2-methoxyethyl ester group at position 3. The fluorophenylmethoxy group enhances lipophilicity and may influence metabolic stability, while the methoxyethyl ester contributes to solubility and bioavailability. This compound’s structural features make it a candidate for drug discovery, particularly in targeting bacterial or fungal pathogens .

Properties

IUPAC Name

2-methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO5/c1-13-19(20(22)24-10-9-23-2)16-11-15(7-8-18(16)26-13)25-12-14-5-3-4-6-17(14)21/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENBLTUZLQXORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3F)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using a fluorophenyl halide and a suitable nucleophile.

    Esterification: The carboxylate ester can be formed through an esterification reaction using a carboxylic acid derivative and an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Substituents Activity/Notes
Target: 2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₁H₁₉FO₅ 370.37 ~2.8* 5-(2-fluorophenylmethoxy), 3-(2-methoxyethyl) Hypothesized antimicrobial activity (inferred from halogenated analogs)
2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₁H₁₉ClO₅ 386.83 ~3.2 5-(2-chlorophenylmethoxy) Higher lipophilicity (Cl vs. F); potential enhanced membrane permeability
2-Methoxyethyl 5-[(2-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate C₂₁H₁₇ClO₆ 400.81 ~3.0 5-(2-chlorobenzoyloxy) Acyloxy group may increase metabolic stability but reduce solubility
2-Methoxyethyl 5-[(2-methylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate C₂₂H₂₂O₅ 366.41 ~2.5 5-(2-methylbenzyloxy) Methyl substitution reduces electronegativity; may lower target affinity
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₀H₁₈BrFO₅ 445.27 ~3.1 6-Br, 5-(2-fluorophenylmethoxy), 3-ethyl ester Bromine adds steric bulk; may alter binding kinetics
2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate C₁₅H₁₆O₆ 292.29 1.52 5-acetyloxy Lower logP improves aqueous solubility; limited antimicrobial data

*Estimated based on structural analogs.

Functional Group Impact

  • Ester Chain Modifications : The methoxyethyl ester (target) offers better solubility compared to ethyl esters () due to ether oxygen hydrogen bonding .
  • Substituent Position : Bromination at position 6 () introduces steric hindrance, which could reduce enzymatic degradation but complicate target binding .

Biological Activity

2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O5, with a molecular weight of approximately 342.35 g/mol. The presence of functional groups such as methoxy and carboxylate enhances its reactivity and interaction with biological targets. The fluorophenyl group suggests potential applications in targeting specific biological pathways, particularly in cancer therapy.

Antimicrobial Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activity. Research has shown that derivatives of benzofuran compounds can demonstrate efficacy against various Gram-positive cocci, Gram-negative rods, and yeasts .

CompoundActivity TypeTarget Organisms
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivativesAntimicrobialGram-positive cocci, Gram-negative rods, Yeasts

Anti-inflammatory and Anticancer Activities

The benzofuran scaffold is recognized for its ability to modulate cellular pathways associated with inflammation and cancer. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms by which these compounds exert their effects may involve interactions with key enzymes or receptors involved in inflammatory responses or tumor growth.

Understanding the precise mechanism of action for this compound requires further investigation into its binding affinities to specific biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to quantitatively study these interactions. Initial hypotheses suggest that the compound may interact with enzymes or receptors implicated in disease processes, potentially leading to therapeutic effects.

Case Studies

Several studies have explored the biological activity of related benzofuran compounds:

  • Antimicrobial Activity : A study conducted on methyl derivatives of benzofuran indicated significant antimicrobial properties against a variety of pathogens, establishing a basis for further exploration into the efficacy of more complex derivatives like this compound .
  • Cancer Research : Research on structurally analogous compounds has revealed their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. These findings underscore the potential for developing new anticancer agents based on the benzofuran structure.

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